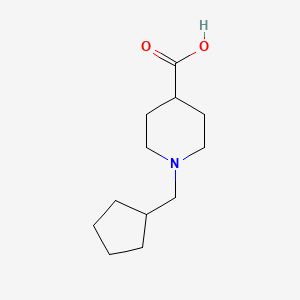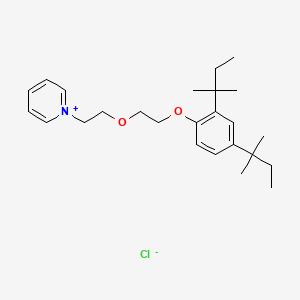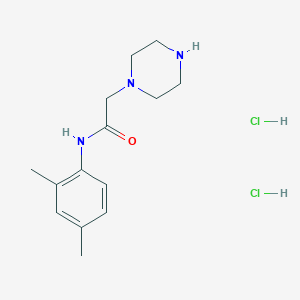
1-(Cyclopentylmethyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentylmethyl)piperidine-4-carboxylic acid (CPMPC) is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CPMPC is a piperidine derivative and belongs to the class of psychoactive drugs known as dissociative anesthetics.
Scientific Research Applications
1-(Cyclopentylmethyl)piperidine-4-carboxylic acid has been used in scientific research to study the effects of dissociative anesthetics on the central nervous system. It has been found to be a potent NMDA receptor antagonist, which makes it useful in the study of glutamate-mediated neurotransmission. 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid has also been used to study the effects of dissociative anesthetics on learning and memory, as well as their potential therapeutic applications in treating depression and anxiety disorders.
Mechanism of Action
1-(Cyclopentylmethyl)piperidine-4-carboxylic acid acts as an NMDA receptor antagonist, which means that it blocks the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in the regulation of glutamate-mediated neurotransmission, which is important for learning and memory. By blocking the activity of the NMDA receptor, 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid can produce dissociative and anesthetic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid include dissociation, anesthesia, and analgesia. 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid produces a dissociative state in which the individual feels detached from their surroundings and experiences altered perceptions of reality. It also produces anesthesia, which is a loss of sensation and consciousness. Finally, 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid produces analgesia, which is a reduction in pain sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid in lab experiments is its potency as an NMDA receptor antagonist. This makes it useful in studying the effects of glutamate-mediated neurotransmission on behavior and cognition. However, 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid also has limitations, such as its potential for abuse and its potential to produce adverse side effects, including hallucinations, delirium, and psychosis.
Future Directions
There are several future directions for research on 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid. One direction is to study its potential therapeutic applications in treating depression and anxiety disorders. Another direction is to investigate its effects on learning and memory, and its potential to enhance cognitive function. Finally, researchers could explore the development of new analogs of 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid that have improved pharmacological properties and reduced side effects.
Conclusion
In conclusion, 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid is a synthetic compound that has potential applications in scientific research. Its potency as an NMDA receptor antagonist makes it useful in studying the effects of glutamate-mediated neurotransmission on behavior and cognition. However, its potential for abuse and adverse side effects must be taken into account. Future research on 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid could lead to new insights into the treatment of depression and anxiety disorders, as well as the development of new analogs with improved pharmacological properties.
Synthesis Methods
1-(Cyclopentylmethyl)piperidine-4-carboxylic acid can be synthesized using a multistep process that involves the reaction of piperidine with cyclopentanone, followed by the oxidation of the resulting product with potassium permanganate. The final step involves the reaction of the oxidized product with chloroacetic acid to yield 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid.
properties
IUPAC Name |
1-(cyclopentylmethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(15)11-5-7-13(8-6-11)9-10-3-1-2-4-10/h10-11H,1-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUUKUHOXHWCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide;hydrochloride](/img/structure/B7452297.png)


![3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid](/img/structure/B7452314.png)
![2-[(2,6-Dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyrimidine;hydrobromide](/img/structure/B7452318.png)


![Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B7452342.png)


![4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol;hydrobromide](/img/structure/B7452360.png)
![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B7452367.png)